molecular formula C18H14N4O5S B2498511 N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021136-07-1

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No. B2498511
CAS RN: 1021136-07-1
M. Wt: 398.39
InChI Key: WNPGUMKUHGMAAY-UHFFFAOYSA-N
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Description

“N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide” is a compound that has been mentioned in the context of anticancer evaluation . It is related to a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another related compound, (E)-N′- (benzo [d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH), was prepared via a simple condensation method using benzo- [d] [1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques, such as 1 H-NMR, 13 C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures were also analyzed using the single crystal X-ray diffraction method (SCXRDM) .


Chemical Reactions Analysis

Thiophene 2-carboxamides substituted with benzo [d] [1,3]dioxol-5-yl and 2,3-dihydrobenzo [b] [1,4]dioxin-6-yl groups displayed inhibition of VEGFR1 with IC 50 values of 2.5 and 1.9 μM, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized. For instance, the title molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide Similar compounds have been shown to inhibit vegfr1 , which plays a crucial role in angiogenesis .

Mode of Action

The exact mode of action of N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide Compounds with similar structures have been shown to inhibit vegf-induced huvec cell migration , indicating anti-angiogenic activity .

Biochemical Pathways

The biochemical pathways affected by N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide Similar compounds have been shown to inhibit the vegf pathway , which is involved in angiogenesis .

Result of Action

The molecular and cellular effects of N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide Similar compounds have been shown to enhance the anticancer activity of doxorubicin in human colorectal carcinoma ls180 cells .

Future Directions

The future directions for this compound and related compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Additionally, these compounds could be used for the significant detection of carcinogenic heavy metal ions .

properties

IUPAC Name

N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c23-16(19-11-3-4-12-14(8-11)27-10-26-12)9-28-17-6-5-15(21-22-17)20-18(24)13-2-1-7-25-13/h1-8H,9-10H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPGUMKUHGMAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

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